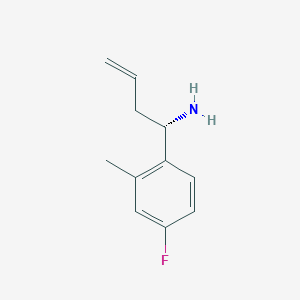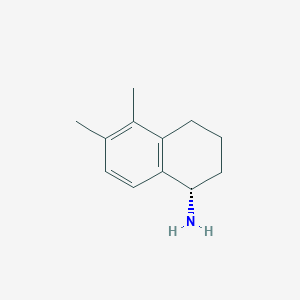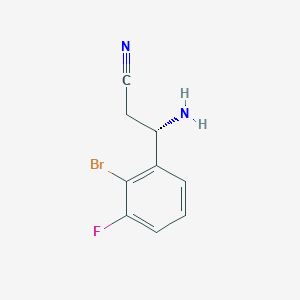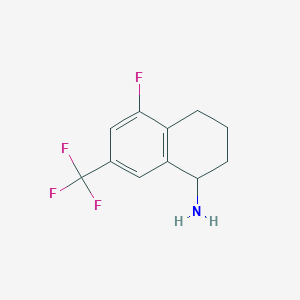
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of an acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Addition of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethyl-substituted phenyl ring is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core and other functional groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Extended quinoline derivatives with additional aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Material Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors or other advanced materials.
Chemical Biology: It can be used in chemical biology to study enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Biological Studies: The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, facilitating the study of specific pathways or interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chloromethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 3-(bromomethyl)-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with the trifluoromethyl group in the para position instead of the meta position.
Methyl 3-(bromomethyl)-2-(3-(difluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the specific combination of functional groups and their positions on the quinoline core. The presence of the bromomethyl group allows for versatile chemical modifications, while the trifluoromethyl group enhances the compound’s stability and biological activity.
Properties
Molecular Formula |
C19H13BrF3NO2 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H13BrF3NO2/c1-26-18(25)16-13-7-2-3-8-15(13)24-17(14(16)10-20)11-5-4-6-12(9-11)19(21,22)23/h2-9H,10H2,1H3 |
InChI Key |
ONMSDVHYWXJKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)






![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)


